molecular formula C11H10N2O2 B2853453 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 1343134-57-5

2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2853453
CAS No.: 1343134-57-5
M. Wt: 202.213
InChI Key: XSZPNRMOTPYDRZ-UHFFFAOYSA-N
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Description

2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as cyclopropylamine and pyridine derivatives, under specific conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the design of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to develop treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Cyclopropylamine derivatives

  • Pyridinecarboxylic acids

Uniqueness: 2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid stands out due to its unique combination of the cyclopropyl group and the imidazo[1,2-a]pyridine ring system. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZPNRMOTPYDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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